6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine (CAS: 1580489-60-6) is a boronate ester-functionalized heterocyclic compound with a molecular formula of C₁₂H₁₅BN₂O₂S and a molecular weight of 262.14 g/mol . The molecule features a thiazolo[5,4-b]pyridine core fused with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a structure optimized for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and materials science . It is typically stored at 2–8°C under dry conditions to preserve its reactivity .
The compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in , where it serves as a key intermediate in the preparation of kinase inhibitors. Its structural complexity and boronate functionality make it valuable for constructing biaryl motifs in drug discovery pipelines .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-9-10(14-6-8)18-7-15-9/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIGJRWOLKEKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine typically involves the borylation of a thiazolo[5,4-b]pyridine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a halogenated thiazolo[5,4-b]pyridine and bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: this compound boronic acid.
Suzuki-Miyaura Coupling: Various biaryl or vinyl-aryl derivatives.
Hydrolysis: this compound boronic acid.
Scientific Research Applications
Biological Activities
Research indicates that compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine exhibit various biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazolo[5,4-b]pyridine derivatives against pathogenic bacteria and fungi. For example:
- A series of derivatives showed promising activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Cytotoxicity and Anticancer Activity
Thiazolo[5,4-b]pyridines have been evaluated for cytotoxic effects on cancer cell lines. Notable findings include:
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in cancer progression:
- It has shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), with IC50 values reaching as low as 3.6 nM for specific analogues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo[5,4-b]pyridine derivatives:
- Modifications at specific positions on the thiazolo or pyridine rings can significantly impact biological activity.
- The presence of sulfonamide groups has been identified as critical for enhancing PI3K inhibitory activity .
Case Studies
- Antimicrobial Evaluation : A study synthesized several thiazolo[5,4-b]pyridine derivatives and evaluated their antimicrobial properties. Compounds with specific substitutions demonstrated enhanced activity against resistant bacterial strains .
- Cytotoxic Assessment : Another research effort focused on evaluating the cytotoxic effects of these compounds on various human cell lines using MTT assays. Results indicated that some derivatives had selective toxicity towards cancer cells while sparing normal cells .
- Enzyme Inhibition Study : A detailed molecular docking study revealed how certain thiazolo[5,4-b]pyridine derivatives interact with the ATP binding pocket of PI3Kα kinase, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine largely depends on its use. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the boronic ester can interact with enzymes or receptors, potentially inhibiting their activity by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The thiazolo[5,4-b]pyridine core distinguishes the target compound from analogs with alternative heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Boronate Ester-Containing Heterocycles
Reactivity in Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine core introduces steric constraints compared to simpler systems like pyridine or pyrimidine derivatives. For example:
- 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine () exhibits faster coupling rates in Suzuki-Miyaura reactions due to minimal steric hindrance, making it ideal for high-yield biaryl synthesis .
- In contrast, the target compound’s thiazolo[5,4-b]pyridine scaffold may require optimized reaction conditions (e.g., elevated temperatures or specialized ligands) to achieve comparable efficiency .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine is a compound of significant interest due to its potential biological activities. The structure incorporates a thiazolo-pyridine core, which has been linked to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a boron-containing dioxaborolane moiety attached to a thiazolo[5,4-b]pyridine structure. Its molecular formula is C13H22BNO3, with a molecular weight of 251.14 g/mol. The IUPAC name is 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one.
Research indicates that compounds with similar thiazolo-pyridine structures often exhibit inhibitory effects on various kinases involved in cancer pathways. Specifically, studies have shown that derivatives can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival.
Inhibition of PI3K
A study investigating thiazolo[5,4-b]pyridine derivatives found that certain analogs exhibited potent inhibitory activity against PI3K isoforms. Notably:
- Compound 19a demonstrated an IC50 of 3.6 nM against PI3Kα.
- It also showed selectivity for PI3Kγ and PI3Kδ with IC50 values of 1.8 nM and 2.5 nM respectively.
- The IC50 for PI3Kβ was approximately tenfold higher than for the other isoforms, indicating a preference for targeting specific PI3K variants .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- The presence of sulfonamide groups significantly enhances the inhibitory potency.
- Substitution patterns on the thiazolo-pyridine ring affect binding affinity and selectivity towards different PI3K isoforms .
Case Study 1: Anticancer Activity
In a preclinical study involving cancer cell lines:
- This compound was tested against various cancer types.
- Results indicated significant cytotoxicity in breast and prostate cancer cell lines with IC50 values in the low nanomolar range.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to understand the binding interactions within the ATP-binding pocket of PI3Kα:
- The compound formed hydrogen bonds with critical residues such as Val851 and Lys802.
- These interactions were crucial for its high potency as an inhibitor .
Data Tables
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 19a | PI3Kα | 3.6 | High |
| Compound 19a | PI3Kγ | 1.8 | High |
| Compound 19a | PI3Kδ | 2.5 | High |
| Compound 19a | PI3Kβ | ~30 | Low |
Q & A
Basic: What synthetic strategies are employed to prepare 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine?
Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling ( ), leveraging the boronate moiety’s reactivity. A representative protocol involves:
- Step 1: Bromination of the thiazolo[5,4-b]pyridine scaffold at the 6-position (e.g., using NBS or Br₂ in DMF).
- Step 2: Buchwald-Hartwig amination or direct coupling with a boronate ester (e.g., bis(pinacolato)diboron) under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in a degassed mixture of DMF/EtOH/H₂O ( ).
- Purification: Column chromatography (gradient EtOAc/hexane) followed by recrystallization ().
Critical Note: Monitor reaction progress via TLC and confirm boron incorporation via B NMR (δ ~30 ppm for pinacol boronate) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- H NMR: Confirm aromatic proton signals (δ 7.5–9.0 ppm for thiazolo-pyridine core).
- C NMR: Identify quaternary carbons adjacent to boron (δ ~85 ppm for dioxaborolane carbons).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ( ).
- X-Ray Crystallography: For unambiguous confirmation, use SHELX or OLEX2 for refinement ( ). Crystallize in aprotic solvents (e.g., DCM/hexane) .
Advanced: How can cross-coupling efficiency be optimized for derivatives of this compound?
Answer:
Key factors include:
- Ligand Selection: Bulky ligands (e.g., SPhos, XPhos) enhance Pd-mediated coupling by stabilizing the active catalyst ( ).
- Solvent System: Use polar aprotic solvents (DMF, THF) with controlled water content (≤5%) to balance reactivity and boronate stability ( ).
- Substrate Preactivation: For electron-deficient pyridine cores, preactivate with BF₃·OEt₂ to enhance electrophilicity ( ).
Data Contradiction Alert: While recommends Pd(PPh₃)₄ for aryl halides, highlights Pd(OAc)₂/SPhos as superior for sterically hindered substrates. Test both systems empirically .
Advanced: What strategies mitigate boron-related side reactions during functionalization?
Answer:
- Protection of Boronate: Use pinacol ester groups to stabilize boron against hydrolysis. Avoid protic solvents (e.g., MeOH) during storage ( ).
- Air-Free Techniques: Conduct reactions under argon/glovebox conditions to prevent oxidation of the boronate moiety ( ).
- Chelation Control: Add Lewis bases (e.g., KF) to suppress protodeboronation in acidic conditions ( ).
Validation: Monitor by B NMR; decomposition products (e.g., boric acid) appear at δ ~10 ppm .
Advanced: How does the thiazolo-pyridine core influence biological activity in medicinal chemistry applications?
Answer:
The thiazolo[5,4-b]pyridine scaffold is a kinase inhibitor pharmacophore. Key interactions include:
- Hydrogen Bonding: Pyridinic nitrogen interacts with ATP-binding pockets (e.g., TYK2 pseudokinase domain in ).
- Electron-Withdrawing Effects: The thiazole ring enhances metabolic stability compared to purine analogs ( ).
Methodological Insight: Use SPR or ITC to quantify binding affinity after coupling the boronate to bioactive aryl/heteroaryl groups ( ).
Advanced: How are computational tools applied to predict reactivity or crystallographic behavior?
Answer:
- DFT Calculations: Predict regioselectivity in cross-coupling (e.g., Fukui indices for nucleophilic attack sites).
- Crystal Structure Prediction (CSP): Use tools like Mercury (CCDC) to model packing patterns, leveraging SHELX-refined data ( ).
- Solubility Prediction: Hansen solubility parameters (HSPiP software) guide crystallization solvent selection ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
